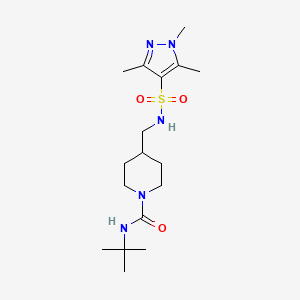

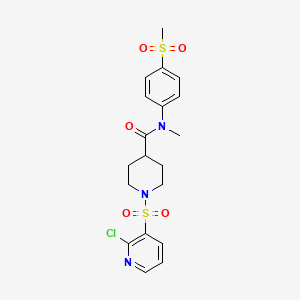

![molecular formula C23H19N3O2 B2357120 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-47-9](/img/structure/B2357120.png)

6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxalines, also known as benzopyrazines, are composed of a benzene ring and a pyrazine ring . They have been the subject of extensive research due to their potential biological and pharmaceutical properties .

Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . They are products of the spontaneous condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds . Recent advances in quinoxaline synthesis have utilized environmentally benign approaches . A sonochemical synthesis of 6-substituted indolo [3′,2′:4,5]pyrrolo [2,3- b ]quinoxaline derivatives has been reported .Molecular Structure Analysis

Quinoxalines are structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The molecular structure of 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is not explicitly mentioned in the search results.Chemical Reactions Analysis

Quinoxalines have been the subject of numerous studies due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Scientific Research Applications

Solubilizing Protective Group for Aromatic Thiolates

The 3,4-dimethoxybenzyl moiety serves as a solubilizing protective group for thiol functionalities in the synthesis of aromatic thiolate monolayers. This group enhances the solubility and stability of the precursor molecules, which is crucial for the formation of self-assembled monolayers (SAMs). During the monolayer formation, particularly at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid), the protective group is cleaved off, leaving behind the desired thiolate monolayer .

Stability Under Palladium-Catalyzed Conditions

In chemical syntheses, especially when forming carbon-carbon bonds, the 3,4-dimethoxybenzyl group demonstrates stability under palladium-catalyzed conditions. This property is beneficial for complex organic syntheses where multiple steps are involved, and selective deprotection is required without disturbing other functional groups .

Selective Deprotection of Hydroxy Functions

The compound’s 3,4-dimethoxybenzyl group can be selectively deprotected, which is advantageous in multi-step syntheses of complex natural products. This selectivity allows for the preservation of other sensitive functional groups during the deprotection process .

Application in Electron Transport Studies

The 3,4-dimethoxybenzyl group can be used in studies of electron transport through thin organic films. These films are essential components in metal-insulator-metal junctions based on SAMs, and the group’s properties facilitate the investigation of charge transfer dynamics within these systems .

Facilitation of Self-Assembled Monolayers Formation

The 3,4-dimethoxybenzyl group aids in the formation of high-quality SAMs. These monolayers are frequently used in various applications, including sensors, electronics, and surface coatings. The group’s ability to increase precursor solubility and stability is critical for the successful formation of SAMs .

Enhancing Precursor Solubility for Extended Aromatic Systems

For extended aromatic systems, such as substituted terphenylthiols, the 3,4-dimethoxybenzyl group plays a pivotal role in enhancing precursor solubility. This enhancement is vital for the deposition of extended aromatic thiolate monolayers, which have applications in nanotechnology and materials science .

Use in Synthesis of Macrolide and Polyether Antibiotics

The 3,4-dimethoxybenzyl group’s selective deprotection capabilities are crucial in the synthesis of macrolide and polyether antibiotics. These antibiotics are derived from complex natural products, and the group’s properties allow for the strategic protection and deprotection of hydroxy functions during synthesis .

Advantages in Organic Electronics

The 3,4-dimethoxybenzyl group’s stability and solubilizing characteristics are advantageous in the field of organic electronics. It facilitates the synthesis of organic transistors with lower contact resistance, contributing to the development of more efficient electronic devices .

Mechanism of Action

Target of Action

Quinoxaline derivatives are known to interact with a variety of targets, receptors, or microorganisms . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, enhancing the solubility and stability of the precursor. This group is cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid)

Biochemical Pathways

It’s worth noting that the compound is synthesized from 2,3-dibromoquinoxaline through a series of reactions, including pd-catalyzed two-fold c–n coupling and c–h activation reactions .

Result of Action

It’s worth noting that quinoxaline derivatives have been reported to exhibit a wide range of biological activities .

Action Environment

The 3,4-dimethoxybenzyl group in the compound is known to increase the solubility and stability of the precursor, suggesting that the compound’s action may be influenced by factors such as temperature and ph .

properties

IUPAC Name |

6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-27-20-12-11-15(13-21(20)28-2)14-26-19-10-6-3-7-16(19)22-23(26)25-18-9-5-4-8-17(18)24-22/h3-13H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQCKGBKZMANFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

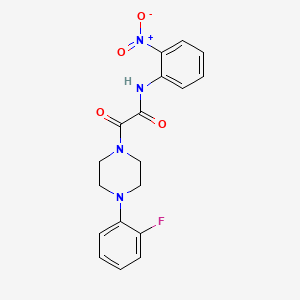

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2357037.png)

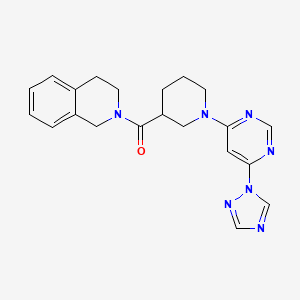

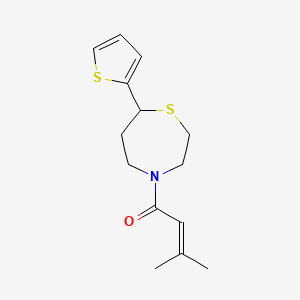

![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)

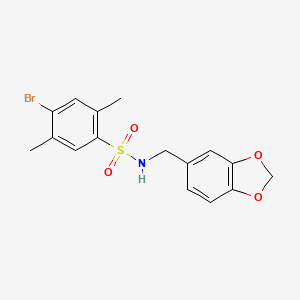

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2357044.png)

![N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2357046.png)

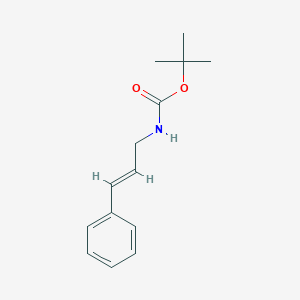

![4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride](/img/structure/B2357058.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2357060.png)